molecular formula C10H20N2O4 B13392086 (R)-5-amino-2-(tert-butoxycarbonylamino)pentanoic acid

(R)-5-amino-2-(tert-butoxycarbonylamino)pentanoic acid

Cat. No.: B13392086
M. Wt: 232.28 g/mol
InChI Key: AMPVNPYPOOQUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid is a derivative of valine, an essential amino acid. This compound is often used in peptide synthesis and serves as a protected form of amino acids, which are crucial in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of valine using tert-butoxycarbonyl (Boc) group. This is achieved by reacting valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems, which enhance the efficiency and sustainability of the process. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Coupling: DIC and HOBt in solvents like dimethylformamide (DMF) or dichloromethane.

Major Products

    Deprotection: Yields the free amino acid.

    Coupling: Produces dipeptides or longer peptide chains.

Scientific Research Applications

®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its specific stereochemistry, which can influence the properties and reactivity of the resulting peptides. Its use in peptide synthesis and bioconjugation highlights its importance in both research and industrial applications .

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

AMPVNPYPOOQUJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN)C(=O)O

Origin of Product

United States

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